molecular formula C14H14N6 B11790347 N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine

Cat. No.: B11790347
M. Wt: 266.30 g/mol
InChI Key: QTZUJXRMAWLCBL-UHFFFAOYSA-N
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Description

N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a compound that features a unique structure combining an imidazole ring, a pyrimidine ring, and a benzene ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine typically involves multi-step reactions. One common method includes the condensation of 2-methyl-1H-imidazole with 4-chloropyrimidine under basic conditions to form the intermediate 6-(2-Methyl-1H-imidazol-1-yl)pyrimidine. This intermediate is then reacted with benzene-1,4-diamine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to modify the functional groups on the pyrimidine or benzene rings.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to active sites of enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by blocking substrate binding or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is unique due to its combination of three distinct aromatic systems, which confer specific chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Biological Activity

N1-(6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-yl)benzene-1,4-diamine is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a unique structural framework, characterized by a benzene ring substituted with both pyrimidine and imidazole moieties. Its molecular formula is C15H17N5C_{15}H_{17}N_{5}, and it has shown promise as a selective inhibitor of various kinases, particularly c-Jun N-terminal kinase 3 (JNK3) .

This compound exhibits significant biological activity through its interaction with specific kinases. The compound has been identified as a moderate inhibitor of JNK3, which is implicated in various pathological conditions, including neurodegenerative diseases and cancer . Its selectivity against closely related kinases, such as p38α mitogen-activated protein kinase, enhances its potential therapeutic applications .

Binding Affinity Studies

Research has employed various techniques to assess the binding affinity of this compound to target kinases:

  • Surface Plasmon Resonance (SPR) : This technique measures the binding kinetics between the compound and its targets.
  • Enzyme-Linked Immunosorbent Assay (ELISA) : Used to quantify the inhibition effects on kinase activity.

These studies have indicated that this compound binds effectively to JNK3, suggesting its potential as a therapeutic agent in diseases where JNK3 is involved .

Selectivity Profile

The selectivity profile of this compound is crucial for minimizing side effects. Comparative studies have shown that while it inhibits JNK3 effectively, it exhibits lower affinity towards other kinases such as p38α . This selectivity is vital for developing targeted therapies with reduced off-target effects.

In Vitro Studies

In vitro studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. For instance, treatment with this compound resulted in significant apoptosis in Colo320 cells .

Comparative Analysis with Other Compounds

A comparative analysis highlights the unique properties of this compound against structurally similar compounds:

Compound NameStructureKey Features
2-MethylpyrimidinStructureBasic pyrimidine structure with methyl group
Benzene DerivativeStructureSimple aromatic structure
Imidazole DerivativeStructureContains imidazole ring; used in medicinal chemistry

This table illustrates how this compound stands out due to its dual functionality as both an imidazole and pyrimidine derivative. Such structural uniqueness provides specific interactions with biological targets that may not be present in simpler compounds .

Properties

Molecular Formula

C14H14N6

Molecular Weight

266.30 g/mol

IUPAC Name

4-N-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine

InChI

InChI=1S/C14H14N6/c1-10-16-6-7-20(10)14-8-13(17-9-18-14)19-12-4-2-11(15)3-5-12/h2-9H,15H2,1H3,(H,17,18,19)

InChI Key

QTZUJXRMAWLCBL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1C2=NC=NC(=C2)NC3=CC=C(C=C3)N

Origin of Product

United States

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